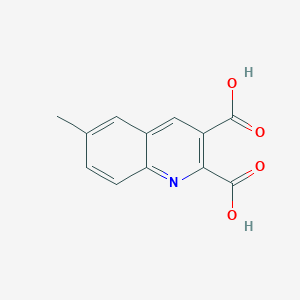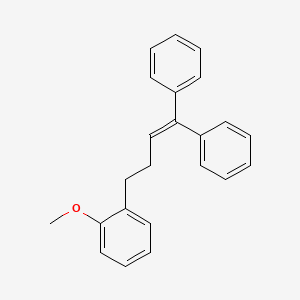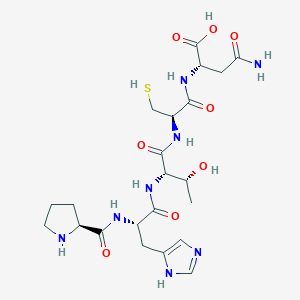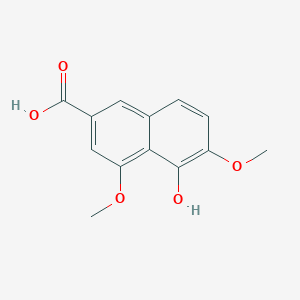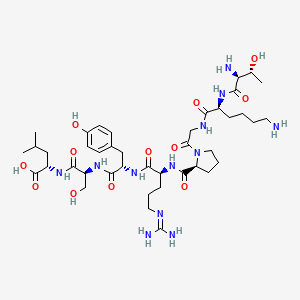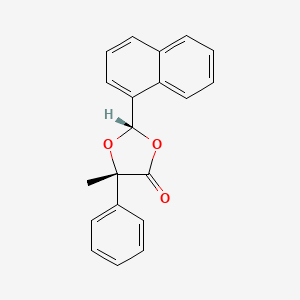![molecular formula C14H8ClN5S B12600882 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline CAS No. 646510-49-8](/img/structure/B12600882.png)
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline is a heterocyclic compound that combines the structural features of purine and quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline typically involves the reaction of 2-chloro-7H-purine with a quinoline derivative under specific conditions. The reaction may require a catalyst and an inert atmosphere to proceed efficiently. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution: This involves the reaction of 2-chloro-7H-purine with a thiol-containing quinoline derivative.
Cyclization reactions: These may be employed to form the quinoline ring system from appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may reduce the quinoline ring or the purine moiety.
Substitution: Both the purine and quinoline rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine and quinoline derivatives.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
2-chloro-7H-purin-6-yl derivatives: These compounds share the purine moiety and may have similar biological activities.
Quinoline derivatives: These compounds share the quinoline ring and may have similar chemical reactivity.
Uniqueness
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline is unique due to its combination of purine and quinoline structures, which may confer distinct biological and chemical properties not found in other compounds.
属性
CAS 编号 |
646510-49-8 |
|---|---|
分子式 |
C14H8ClN5S |
分子量 |
313.8 g/mol |
IUPAC 名称 |
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline |
InChI |
InChI=1S/C14H8ClN5S/c15-14-19-12-11(16-7-17-12)13(20-14)21-10-6-5-8-3-1-2-4-9(8)18-10/h1-7H,(H,16,17,19,20) |
InChI 键 |
VRHITTUMABAKOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SC3=NC(=NC4=C3NC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

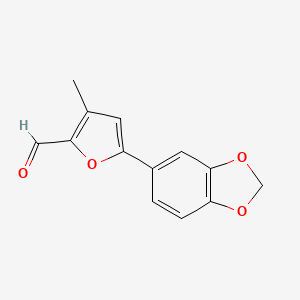
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)
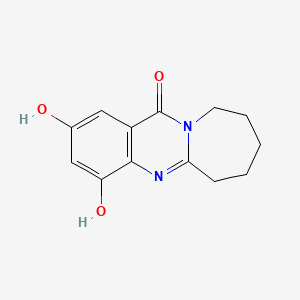
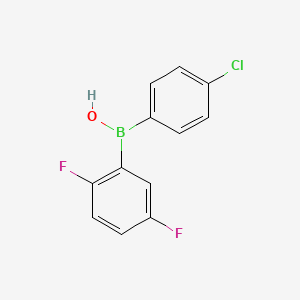
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)
